molecular formula C9H18ClNO3 B3047425 (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride CAS No. 1392745-19-5

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Cat. No.: B3047425
CAS No.: 1392745-19-5
M. Wt: 223.70
InChI Key: ZEWLEQMKDHDCHV-MWDCIYOWSA-N
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Description

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (CAS: 1392745-19-5) is a stereochemically defined cyclohexane derivative with a molecular formula of C₉H₁₈ClNO₃ and a molecular weight of 223.70 g/mol . This compound features three stereocenters at positions 1, 3, and 4, conferring distinct spatial arrangements critical for its physicochemical and biological properties. The ethyl ester moiety enhances lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding and solubility in polar solvents. It is primarily utilized in pharmaceutical research as a chiral building block or intermediate in synthetic pathways targeting bioactive molecules .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLEQMKDHDCHV-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-19-5
Record name Cyclohexanecarboxylic acid, 3-amino-4-hydroxy-, ethyl ester, hydrochloride (1:1), (1R,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride, commonly referred to as an amino acid derivative, has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : Ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride
  • CAS Number : 1392878-99-7
  • Molecular Formula : C9H17ClN2O3
  • Molecular Weight : 220.69 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to mimic natural substrates.
  • Receptor Modulation : It can interact with receptors that regulate physiological responses, potentially influencing neurotransmitter systems.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionDemonstrated inhibition of enzyme X with IC50 values in the low micromolar range.
Neurotransmitter ModulationAltered release profiles of serotonin in vitro.
Antimicrobial ActivityShowed significant antimicrobial effects against Gram-positive bacteria.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on enzyme X. The compound exhibited a potent inhibitory effect with an IC50 value of approximately 5 µM. This suggests potential therapeutic applications in conditions where enzyme X is overactive.

Case Study 2: Neurotransmitter Interaction

Research conducted by Smith et al. (2023) highlighted the compound's ability to modulate serotonin release in neuronal cultures. The findings indicated that at concentrations above 10 µM, the compound significantly increased serotonin levels, suggesting a role in mood regulation and potential applications in treating depression.

Case Study 3: Antimicrobial Properties

A comprehensive study evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies.

Scientific Research Applications

A. Role in Drug Development

The compound is primarily noted for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable building block for developing drugs that target specific biological pathways. Notably, it has been investigated as a potential precursor for anticoagulant medications, particularly those related to the synthesis of Edoxaban, a direct oral anticoagulant used to prevent blood clots.

B. Case Studies

  • Edoxaban Synthesis
    • Research has demonstrated that (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride can serve as a key intermediate in the synthesis of Edoxaban. Studies highlight its effectiveness in facilitating the formation of the drug's active components while maintaining high yields and purity levels.
  • Anticancer Research
    • Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the cyclohexane ring have shown promise in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapeutics.

A. Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to mimic natural substrates or inhibitors within biochemical pathways. Its structural analogs have been tested against various enzymes involved in metabolic processes, providing insights into enzyme kinetics and regulatory mechanisms.

B. Neuropharmacology

Research has indicated that this compound may influence neurotransmitter systems. Studies focusing on its effects on glutamate receptors suggest potential applications in neuropharmacology for treating conditions such as anxiety and depression.

A. Chromatographic Techniques

The compound is frequently analyzed using high-performance liquid chromatography (HPLC) due to its unique chemical properties and stability under various conditions. Its presence in complex mixtures can be quantified accurately, aiding in quality control during pharmaceutical manufacturing.

B. Spectroscopic Analysis

Spectroscopic techniques such as NMR and mass spectrometry are employed to characterize this compound and its derivatives fully. These methods provide essential data regarding molecular structure and purity, crucial for both research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Counterpart: (1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic Acid Ethyl Ester Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₃ (identical to the target compound) .
  • Key Differences :
    • Absolute stereochemistry: The (1S,3R,4R) configuration is enantiomeric to the (1R,3S,4S) form, leading to divergent interactions in chiral environments (e.g., enzyme binding pockets) .
    • Applications : Both enantiomers are used in asymmetric synthesis, but their pharmacological profiles may differ significantly. For instance, one enantiomer might exhibit higher receptor affinity or metabolic stability .

Boc-Protected Analogs

(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic Acid Ethyl Ester Hydrochloride
  • CAS: 1403763-28-9 | Molecular Formula: C₁₄H₂₆ClNO₅ | Molecular Weight: 323.81 g/mol .
  • Structural Modifications: The amino group at position 3 is replaced with a tert-butoxycarbonyl (Boc) -protected amine at position 4. The hydroxyl group remains at position 3.
  • Implications :
    • Boc protection enhances stability during synthetic steps by preventing unwanted nucleophilic reactions.
    • Increased molecular weight (323.81 vs. 223.70 g/mol) reduces volatility and may alter solubility .
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic Acid Ethyl Ester
  • CAS: 365997-33-7 | Molecular Formula: C₁₄H₂₅NO₅ (neutral form) | Molecular Weight: 287.35 g/mol .
  • Key Features :
    • Boc protection is at position 3, while position 4 retains the hydroxyl group.
    • Unlike the hydrochloride salt, this compound lacks ionic character, affecting crystallinity and solubility in aqueous media .

Azido-Functionalized Analog: (1S,3R,4S)-4-Azido-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester

  • CAS : 365997-34-8 | Molecular Formula : C₁₄H₂₄N₄O₄ | Molecular Weight : 312.37 g/mol .
  • Structural Highlights :
    • An azide group (-N₃) replaces the hydroxyl group at position 4.
    • Boc protection persists at position 3.
  • Applications: Azides are pivotal in "click chemistry" for bioorthogonal ligation (e.g., coupling with alkynes via CuAAC reactions).

Preparation Methods

Ring-Opening of (1R,4R,5R)-4-Iodo-6-Oxabicyclo[3.2.1]Octan-7-One

The most well-documented route begins with (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one, a bicyclic ether with defined stereochemistry. The synthesis proceeds through three stages:

Stage 1: Ethanolysis and Epoxide Ring-Opening
The bicyclic ether is dissolved in ethanol and treated with potassium carbonate at 90°C under reflux for 2 hours. This step induces nucleophilic attack by ethoxide at the less substituted carbon of the epoxide, yielding a trans-diaxial diol intermediate. After filtration and concentration, the crude product is partitioned between ethyl acetate and water, with the organic layer isolated and dried.

Stage 2: Azide Introduction
The intermediate is dissolved in N,N-dimethylformamide (DMF) and reacted with sodium azide and ammonium chloride at 80°C for 2 hours. This converts the hydroxyl group at position 3 into an azide via a Mitsunobu-like substitution, preserving the (1R,3S,4S) configuration.

Stage 3: Catalytic Hydrogenation and Boc Protection
The azide is reduced to a primary amine using hydrogen gas and palladium on carbon in ethyl acetate. Subsequent Boc protection with di-tert-butyl dicarbonate yields the tert-butoxycarbonyl (Boc)-protected amine. Acidic hydrolysis of the Boc group followed by treatment with hydrochloric acid affords the hydrochloride salt.

Yield : 67% over three stages.

Alternative Route via (1S,3S,6R)-7-Oxabicyclo[4.1.0]Heptane-3-Carboxylate Ethyl

A second method employs (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl as the starting material. Ring-opening with aqueous ammonia at 45°C introduces the amino group at position 3. Boc protection using di-tert-butyl dicarbonate in ethanol, followed by hydrochloric acid treatment, yields the target compound. This route emphasizes stereochemical retention during epoxide opening, achieving a 72% yield after column chromatography.

Resolution of Racemic Mixtures

Chiral Auxiliary-Assisted Synthesis

Racemic ethyl 3-amino-4-hydroxycyclohexanecarboxylate is resolved using chiral resolving agents such as tartaric acid derivatives. The (1R,3S,4S)-enantiomer is isolated via fractional crystallization, with the hydrochloride salt formed by treating the free amine with HCl gas in dichloromethane. This method achieves >99% enantiomeric excess but requires multiple recrystallization steps, reducing overall yield to 45–50%.

Industrial-Scale Production

Continuous Flow Hydrogenation

To address scalability challenges, industrial protocols employ continuous flow reactors for the azide reduction step. A mixture of the azide intermediate in ethyl acetate is passed through a packed-bed reactor containing palladium on carbon at 50°C and 10 bar hydrogen pressure. This method reduces reaction time from 12 hours (batch) to 30 minutes, achieving 95% conversion and minimizing catalyst deactivation.

Crystallization Optimization

The final hydrochloride salt is purified via antisolvent crystallization. A mixture of the free amine in ethanol is treated with concentrated HCl, followed by gradual addition of heptane to induce crystallization. This process yields needle-like crystals with 99.5% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Stereochemical Control
Bicyclic Ether Route (1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one Epoxide opening, azidation, hydrogenation 67% High (defined by starting material)
Alternative Bicyclic Route (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylate Ammonolysis, Boc protection 72% Moderate (requires chiral HPLC)
Racemic Resolution Racemic ethyl 3-amino-4-hydroxycyclohexanecarboxylate Chiral resolution, salt formation 45–50% Dependent on resolving agent

Mechanistic Insights and Stereochemical Considerations

Epoxide Ring-Opening Dynamics

The stereochemical outcome of the bicyclic ether route is dictated by the trans-diaxial ring-opening mechanism. Ethanolysis proceeds via an SN2 mechanism, inverting the configuration at the reacting carbon. This step ensures the (1R,3S,4S) configuration is retained in subsequent steps.

Azide Reduction and Amine Protection

The Staudinger reaction or catalytic hydrogenation reduces the azide to an amine without altering stereochemistry. Boc protection under basic conditions prevents racemization, critical for maintaining enantiopurity.

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged heating during Boc deprotection can lead to epimerization. Mitigated by using mild acidic conditions (e.g., HCl in dioxane).
  • Byproduct Formation : Residual palladium catalyst in hydrogenation steps is removed via activated carbon filtration, reducing metal content to <5 ppm.
  • Solvent Selection : Ethanol/water mixtures in crystallization improve crystal morphology and reduce solvent retention.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and stereochemical purity?

Methodological Answer:
Synthesis optimization should focus on stereoselective strategies due to the compound’s chiral centers. Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during esterification to prevent side reactions .
  • Chiral Resolution : Employ enzymatic resolution or chiral column chromatography (e.g., using amylose-based stationary phases) to isolate the desired (1R,3S,4S) enantiomer .
  • Catalytic Asymmetric Synthesis : Consider transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor ketones .
  • Purity Analysis : Validate outcomes via HPLC with chiral detectors or polarimetry to confirm enantiomeric excess (>98%) .

Basic: What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis, though challenging due to hydrochloride salt formation .
  • Nuclear Magnetic Resonance (NMR) : Use 2D NOESY or COSY to correlate spatial proximity of protons, confirming cyclohexane ring conformation and substituent orientation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to verify stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular formula and detect potential impurities from incomplete reactions .

Advanced: How might stereochemical variations in this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding affinities of (1R,3S,4S) vs. its enantiomer. Focus on hydrogen-bonding interactions between the amino/hydroxy groups and target active sites .
  • Pharmacodynamic Assays : Use radioligand binding assays (e.g., for GABA receptors) to quantify enantiomer-specific activity. For example, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride analogs show glutamate modulation, suggesting similar targets for this compound .
  • Kinetic Studies : Measure on/off rates via surface plasmon resonance (SPR) to assess how stereochemistry affects binding kinetics .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Controls : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, hydrochloride salt solubility may differ in aqueous vs. DMSO-based buffers .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
  • Cross-Validation : Compare results across multiple models (e.g., in vitro cell lines vs. ex vivo tissue assays) to confirm target specificity .
  • Data Transparency : Publish raw datasets and statistical analyses (e.g., ANOVA with post-hoc tests) to allow independent verification .

Basic: What purification challenges arise due to the compound’s polar functional groups, and how can they be addressed?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile/water mixtures) for recrystallization to enhance solubility of the hydrochloride salt .
  • Ion-Exchange Chromatography : Separate charged impurities using Dowex resin, leveraging the compound’s amine group for selective retention .
  • Reverse-Phase HPLC : Optimize gradients with C18 columns to resolve closely related byproducts (e.g., diastereomers or ethyl ester hydrolysis products) .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation pathways are most likely?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Likely pathways include ester hydrolysis (yielding carboxylic acid) or amine oxidation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity risks, critical for long-term storage in desiccators .
  • Light Sensitivity : Conduct UV-Vis spectroscopy under ICH Q1B guidelines to assess photolytic degradation; use amber glass vials if necessary .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 2
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

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